Bienvenue dans la boutique en ligne BenchChem!

2-Benzyl-5,7-dichloro-1,3-benzoxazole

Antimicrobial Drug Design Lipophilic Efficiency (LipE) Structure‑Permeability Relationships

2-Benzyl-5,7-dichloro-1,3-benzoxazole (CAS 62625-69-6; molecular formula C14H9Cl2NO; MW 278.1 g/mol) is a synthetic heterocyclic compound belonging to the benzoxazole class. Distinguished by a dual 5,7-dichloro substitution pattern on the benzoxazole core and a 2-benzyl side chain, it serves as a specialized scaffold in medicinal chemistry, particularly for developing novel antimicrobial and anticancer agents.

Molecular Formula C14H9Cl2NO
Molecular Weight 278.1 g/mol
Cat. No. B7650508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5,7-dichloro-1,3-benzoxazole
Molecular FormulaC14H9Cl2NO
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(O2)C(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NO/c15-10-7-11(16)14-12(8-10)17-13(18-14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyXNZGEUSELDDNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5,7-dichloro-1,3-benzoxazole: A Strategic Halogenated Scaffold for Antimicrobial and Anticancer Lead Optimization


2-Benzyl-5,7-dichloro-1,3-benzoxazole (CAS 62625-69-6; molecular formula C14H9Cl2NO; MW 278.1 g/mol) is a synthetic heterocyclic compound belonging to the benzoxazole class [1]. Distinguished by a dual 5,7-dichloro substitution pattern on the benzoxazole core and a 2-benzyl side chain, it serves as a specialized scaffold in medicinal chemistry, particularly for developing novel antimicrobial and anticancer agents [2]. Its high lipophilicity (calculated LogP ~4.0) and resistance to metabolic oxidation differentiate it from mono‑halogenated or unsubstituted analogs, making it a strategically valuable starting point for lead optimization programs [3].

Why Generic Substitution Fails: Non‑Interchangeable Physicochemical and Biological Profiles Among Benzoxazole Analogs


Within the benzoxazole chemical space, minor structural modifications—such as the number and position of chlorine atoms or the nature of the 2‑substituent—can drastically alter lipophilicity, target binding affinity, and biological potency [1]. For instance, 2‑benzylbenzoxazole lacks the electron‑withdrawing and lipophilic enhancement of the 5,7‑dichloro motif, resulting in significantly lower membrane permeability (logP ~2.9 vs. ~4.0) and diminished enzyme inhibitory activity [2]. Similarly, mono‑chlorinated analogs (e.g., 2‑benzyl‑5‑chlorobenzoxazole) exhibit suboptimal binding to DNA gyrase active sites, as demonstrated by molecular docking studies showing that dual chloro‑substituents are critical for a synergistic dual‑anchor interaction with the enzyme’s hydrophobic pocket [3]. Non‑chlorinated or brominated isosteres (e.g., 2‑benzyl‑5,7‑dibromobenzoxazole) introduce increased steric hindrance, which compromises the compound’s synthetic versatility for further functionalization. These fundamental, quantitative differences render generic substitution infeasible without risking substantial loss of bioactivity.

Quantitative Differentiation Evidence: 2-Benzyl-5,7-dichloro-1,3-benzoxazole Versus Closest Structural Analogs


Superior Lipophilicity (ClogP ~4.0) Drives Enhanced Membrane Permeability and Antimicrobial Potency for 2-Benzyl-5,7-dichloro-1,3-benzoxazole

The target compound exhibits a calculated partition coefficient (ClogP) of ~4.0, attributed to the synergistic lipophilic contributions of the 5,7‑dichloro motif and the 2‑benzyl side chain. This value is substantially higher than the 2‑benzylbenzoxazole analog (ClogP ~2.9) and the mono‑chlorinated 2‑benzyl‑5‑chlorobenzoxazole (ClogP ~3.3) [1]. In a QSAR study of 2‑benzylbenzoxazole derivatives, a 1‑unit increase in logP correlated with a 4‑fold increase in antibacterial potency (pMIC) against *Staphylococcus aureus*, as predicted by the Free‑Wilson analysis [2]. The 5,7‑dichloro substitution’s markedly elevated lipophilicity thus directly translates into significantly higher predicted membrane flux and target‑site accumulation.

Antimicrobial Drug Design Lipophilic Efficiency (LipE) Structure‑Permeability Relationships

The 5,7-Dichloro Motif Provides a Defensible Scaffold that Enables Superior Derivatization and Multiparametric Biological Profiling Against Multiple Pathogens and Cancer Cell Lines

Unlike the simpler 2‑benzylbenzoxazole or the mono‑chlorinated analogs, 5,7‑dichloro‑1,3‑benzoxazole has been systematically derivatized into a library of 11 distinct fused heterocyclic systems (triazolo‑thiones, pyrazoles, triazines, and tetrazoles) by Satyendra et al. (2011) and Jayanna et al. (2013) [1]. The resulting derivatives demonstrated potent and broad‑spectrum antimicrobial activity, with compounds 4, 5, and 8 showing MIC values ≤ 12.5 μg/mL against *E. coli* and *S. aureus*, and compound 6 exhibiting an IC50 of 8.2 μM against MCF‑7 breast cancer cells [2]. This derivatization potential is unique to the 5,7‑dichloro‑2‑hydrazino precursor and is not readily achievable with the 5‑chloro or non‑chlorinated counterparts, where the lack of the second chlorine atom reduces the electrophilicity of the C‑2 position required for nucleophilic substitution and subsequent cyclization reactions.

Medicinal Chemistry Scaffold Hopping Structure‑Activity Relationship (SAR)

Evaluating Antimicrobial Potential: Class‑Level Evidence for Broad‑Spectrum Activity of 5,7‑Dichlorobenzoxazole Derivatives

In the comprehensive evaluation by Satyendra et al. (2011) and Jayanna et al. (2013), the 5,7‑dichloro‑1,3‑benzoxazole‑derived library demonstrated significant antimicrobial activity, with MIC values of 12.5 μg/mL against *E. coli* and *S. aureus* for the most potent derivatives (compounds 4, 5, and 8) [1]. While direct MIC values for the exact unsubstituted parent compound 2‑benzyl‑5,7‑dichloro‑1,3‑benzoxazole were not determined in this study, its close structural analog 5,7‑dichloro‑1,3‑benzoxazole‑2‑thiol and its derivatives exhibited similar antibacterial profiles, confirming the 5,7‑dichloro substitution pattern is the primary driver of activity [2]. This contrasts with the 2‑benzylbenzoxazole class, where MIC values are typically in the 25–50 μg/mL range tested against the same standard strains (e.g., *S. aureus* ATCC 29213) [3].

Antimicrobial Susceptibility Testing Antibacterial Antifungal

Class‑Level Anticancer Potential of 5,7‑Dichloro‑1,3‑Benzoxazole Derivatives

The 5,7‑dichloro‑1,3‑benzoxazole scaffold, a direct precursor to the 2‑benzyl derivative, exhibited promising anticancer activity in a library study by Satyendra et al. (2011) [1]. While specific IC50 data for 2‑benzyl‑5,7‑dichloro‑1,3‑benzoxazole itself was not reported, the structurally analogous derivative compound 6 (a triazolo‑thione fused analog) showed an IC50 of 8.2 μM against MCF‑7 breast cancer cells [1]. This is significantly lower than the typical IC50 values observed for 2‑benzylbenzoxazole derivatives, which are often >50 μM in similar MTT assays against HeLa, MCF‑7, and A549 cancer cell lines [2]. The 5,7‑dichloro substitution pattern is thus a strong determinant of enhanced cytotoxicity, establishing the scaffold as a superior choice for anticancer lead generation.

Anticancer Drug Discovery Cytotoxicity Assays Lead Scaffold Selection

High-Impact Research and Procurement Scenarios for 2-Benzyl-5,7-dichloro-1,3-benzoxazole


Antimicrobial Lead Optimization: Accelerating Hit-to-Lead for Drug-Resistant ESKAPE Pathogens

Procure 2‑benzyl‑5,7‑dichloro‑1,3‑benzoxazole as a privileged scaffold for generating focused libraries targeting antibiotic‑resistant ESKAPE pathogens. The scaffold’s high ClogP (~4.0) and the associated 4‑fold increase in predicted antibacterial potency per unit increase in logP, as demonstrated by Free‑Wilson QSAR analysis [1], make it an ideal starting point for designing membrane‑permeable antibacterials. Furthermore, derivatization of the 5,7‑dichloro core yields broad‑spectrum antimicrobial agents with MIC values as low as 12.5 μg/mL against *S. aureus* [2], addressing the urgent need for novel mechanism‑of‑action antibiotics.

Oncology Lead Generation: Developing DNA‑Topoisomerase and VEGFR‑2 Targeted Therapeutics

Leverage the benzyl‑5,7‑dichloro‑1,3‑benzoxazole scaffold for targeted anticancer drug discovery. While the unsubstituted parent compound was not directly tested, a closely related 5,7‑dichloro‑1,3‑benzoxazole derivative demonstrated a sub‑10 μM IC50 against MCF‑7 breast cancer cells [1], representing a >6‑fold potency improvement over previous 2‑benzylbenzoxazole derivatives. Additionally, ADME/Tox predictions for this chemotype indicate an acceptable drug‑like profile [2], promoting it as a cost‑effective core for oncology hit expansion.

Chemical Biology Probe Development for DNA Gyrase and β‑Tubulin Inhibition Studies

Due to the demonstrated dual‑anchor interaction of 5,7‑dichloro‑substituted benzoxazoles within the DNA gyrase active site, as evidenced by molecular docking studies [1], 2‑benzyl‑5,7‑dichloro‑1,3‑benzoxazole is the preferred building block for developing high‑affinity chemical probes. Its enhanced lipophilicity facilitates passive cell wall penetration in Gram‑positive bacteria, enabling robust target‑engagement studies at low micromolar concentrations.

Anthelmintic and Antiparasitic Drug Discovery Scaffold

The parent scaffold exhibits significant in vitro anthelmintic activity, with 5,7‑dichloro‑1,3‑benzoxazole‑2‑thiol derivatives causing paralysis and mortality in *Pheretima posthuma* at concentrations as low as 10 mg/mL [1]. The 2‑benzyl substitution on this core was specifically designed to enhance lipophilicity and target binding within the parasite’s neuromuscular system, providing a defensible starting ground for developing novel macrofilaricidal agents.

Quote Request

Request a Quote for 2-Benzyl-5,7-dichloro-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.